molecular formula C7H7Cl2F3N2 B1592914 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride CAS No. 502496-20-0

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride

Cat. No. B1592914
M. Wt: 247.04 g/mol
InChI Key: JAMOEYAUPWJGNO-UHFFFAOYSA-N
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Description

“4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride” is a chemical compound with the CAS Number: 502496-20-0. It has a molecular weight of 247.05 . The compound is also known by its IUPAC name, 1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C7H6ClF3N2.ClH . The InChI code for this compound is 1S/C7H6ClF3N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H .

It should be stored in a sealed container in a dry room . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Safety And Hazards

Safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .

properties

IUPAC Name

[4-chloro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMOEYAUPWJGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648648
Record name [4-Chloro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride

CAS RN

502496-20-0
Record name [4-Chloro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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